EEDi-5273

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

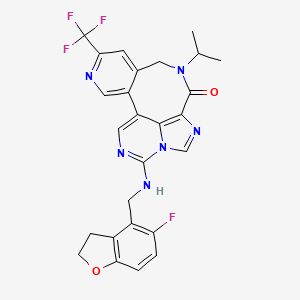

Fórmula molecular |

C26H22F4N6O2 |

|---|---|

Peso molecular |

526.5 g/mol |

Nombre IUPAC |

15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one |

InChI |

InChI=1S/C26H22F4N6O2/c1-13(2)35-11-14-7-21(26(28,29)30)31-8-16(14)18-10-33-25(36-12-34-22(23(18)36)24(35)37)32-9-17-15-5-6-38-20(15)4-3-19(17)27/h3-4,7-8,10,12-13H,5-6,9,11H2,1-2H3,(H,32,33) |

Clave InChI |

OAYMRNSLBKYMKG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CC2=CC(=NC=C2C3=CN=C(N4C3=C(C1=O)N=C4)NCC5=C(C=CC6=C5CCO6)F)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

EEDi-5273: A Deep Dive into the Allosteric Inhibition of PRC2

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

EEDi-5273 is a highly potent and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It exerts its anti-tumor effects through a novel allosteric mechanism, targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. By binding to the H3K27me3-binding pocket of EED, this compound disrupts the positive feedback loop that is crucial for PRC2's full catalytic activity. This leads to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing. The subsequent reactivation of silenced tumor suppressor genes ultimately inhibits cancer cell proliferation and can lead to complete and sustained tumor regression in preclinical models. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of the PRC2 Complex

The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, SUZ12, and EED. EZH2 is the catalytic subunit responsible for the methylation of H3K27. The activity of EZH2 is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks on the chromatin. This creates a positive feedback loop, propagating the repressive H3K27me3 mark and leading to the silencing of target genes, including many tumor suppressors.

This compound functions as a direct competitive inhibitor of the EED-H3K27me3 interaction. By occupying the H3K27me3 binding pocket on EED, this compound prevents the allosteric activation of EZH2, thereby inhibiting the methyltransferase activity of the PRC2 complex. This leads to a decrease in global H3K27me3 levels, reactivation of PRC2 target genes, and ultimately, inhibition of cancer cell growth.[1][2]

Below is a diagram illustrating the PRC2 signaling pathway and the inhibitory action of this compound.

Caption: PRC2 signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| AlphaScreen | EED | 0.2 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Treatment Duration | Reference |

| KARPAS422 | Cell Proliferation (WST-8) | 1.2 | 7 days | [1] |

Table 3: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model

| Animal Model | Dosage | Outcome | Reference |

| SCID Mice | 50 mg/kg, oral | Complete and persistent tumor regression | [1] |

Detailed Experimental Protocols

EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between the EED protein and a biotinylated peptide representing histone H3 trimethylated at lysine 27.

-

Materials:

-

His-tagged human EED protein (amino acids 1-441)

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

-

Assay buffer

-

384-well OptiPlate (PerkinElmer)

-

This compound serially diluted in DMSO

-

-

Protocol:

-

Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing 20 nM His-tagged EED protein to each well.

-

Add 2.5 µL of a solution containing 20 nM biotinylated H3K27me3 peptide to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 2.5 µL of a suspension containing streptavidin-coated Donor beads and anti-His Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader (PerkinElmer) at an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

The IC50 values are calculated by nonlinear regression analysis using GraphPad Prism software.[1]

-

Cell Proliferation Assay (WST-8)

This colorimetric assay measures the number of viable cells in a culture by assessing the activity of cellular dehydrogenases.

-

Materials:

-

KARPAS422 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

96-well cell culture plates

-

This compound serially diluted in DMSO

-

WST-8 reagent (e.g., CCK-8)

-

-

Protocol:

-

Seed KARPAS422 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with serially diluted this compound or DMSO (vehicle control).

-

Incubate the plates for 7 days.

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The IC50 values are calculated by normalizing the absorbance readings to the DMSO-treated control and performing nonlinear regression analysis using GraphPad Prism software.[1]

-

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model of human B-cell lymphoma.

-

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

KARPAS422 cells

-

Matrigel

-

This compound formulated for oral administration

-

-

Protocol:

-

Subcutaneously inject 1 x 10^7 KARPAS422 cells mixed with Matrigel into the flank of SCID mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.

-

Monitor tumor volume and body weight regularly.

-

Continue treatment for a specified period (e.g., 28 days) or until a predetermined endpoint is reached.

-

Euthanize mice and excise tumors for further analysis if required.[1]

-

Below is a diagram illustrating the experimental workflow for the in vivo xenograft study.

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its allosteric mechanism of action, potent biochemical and cellular activity, and significant in vivo efficacy underscore its potential as a novel treatment for PRC2-dependent malignancies. The detailed methodologies provided in this document serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this class of epigenetic inhibitors.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - Journal of Medicinal Chemistry - Figshare [figshare.com]

The Pivotal Role of EED in the PRC2 Complex: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator, essential for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine 27 (H3K27), is intricately controlled by its core components. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical non-catalytic subunit, acting as both a scaffold for complex integrity and a key allosteric activator. This technical guide provides an in-depth exploration of the multifaceted role of EED within the PRC2 complex, detailing its structural interactions, its impact on enzymatic activity, and the experimental methodologies used to elucidate its function. Furthermore, this document presents quantitative data on binding affinities and inhibitory compounds, offering a valuable resource for researchers in epigenetics and professionals engaged in the development of novel therapeutics targeting PRC2-mediated pathologies.

Introduction: The PRC2 Complex and the Centrality of EED

The Polycomb Repressive Complex 2 (PRC2) is a highly conserved histone methyltransferase that plays a crucial role in the silencing of genes involved in development, differentiation, and cell fate decisions. The core of the PRC2 complex consists of three essential subunits:

-

Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to the lysine 27 of histone H3.

-

Suppressor of Zeste 12 (SUZ12): A scaffolding protein that is crucial for the structural integrity of the complex and for stimulating EZH2's catalytic activity.

-

Embryonic Ectoderm Development (EED): A non-catalytic subunit that is indispensable for the stability and enzymatic activity of PRC2.[1][2][3]

EED's significance extends beyond a mere structural role; it is a pivotal regulator of PRC2's function through its ability to recognize and bind to the very epigenetic mark that PRC2 deposits: trimethylated H3K27 (H3K27me3).[4][5] This interaction establishes a positive feedback loop that is fundamental to the propagation and maintenance of the repressive chromatin state.[4][6] Dysregulation of the PRC2 complex, and specifically the functions of EED, is implicated in a variety of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][7]

The Dual Functions of EED in PRC2

EED performs two primary and interconnected roles within the PRC2 complex: scaffolding and allosteric activation.

Scaffolding: Ensuring the Integrity of the PRC2 Core

EED is essential for the stability of the PRC2 complex, particularly the catalytic subunit EZH2.[8] The depletion of EED leads to the destabilization and degradation of EZH2, thereby abrogating the methyltransferase activity of the complex.[1][8] EED interacts directly with EZH2 through its WD40 repeat domain, providing a stable platform for the proper folding and function of the EZH2 SET domain, where the catalytic activity resides.[9]

Allosteric Activation: A Positive Feedback Loop for Repressive Chromatin

A defining feature of EED is its ability to act as an "epigenetic reader." Its WD40 domain forms an aromatic cage that specifically recognizes and binds to trimethylated lysine residues, most notably H3K27me3.[1][5] This binding event is not passive; it induces a conformational change in EZH2 that allosterically stimulates its histone methyltransferase activity.[2][3][4] This creates a positive feedback mechanism where the product of PRC2's activity (H3K27me3) enhances the complex's ability to methylate adjacent nucleosomes, leading to the spreading of the repressive H3K27me3 mark across chromatin domains.[4][6][10]

This allosteric activation is a critical step in the establishment and maintenance of facultative heterochromatin and the long-term silencing of target genes. The interaction between EED and H3K27me3 is also crucial for the recruitment and retention of the PRC2 complex to its target loci on the chromatin.[5]

Quantitative Analysis of EED Interactions

The interactions of EED with histone marks and small molecule inhibitors have been quantified using various biophysical techniques. This data is crucial for understanding the specificity of EED's reader function and for the development of targeted therapies.

| Interacting Molecule | Binding Affinity (Kd) | Technique | Reference |

| H3K27me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |

| H3K9me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |

| H4K20me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |

| H1K26me3 peptide | 10 - 45 µM | Fluorescence Competition Assay | [5] |

| Jarid2-K116me3 peptide | 3.4 µM | Not Specified | [9] |

| Wedelolactone | 2.82 µM | Not Specified | [2][11] |

| Compound 5b | 5 µM | Surface Plasmon Resonance (SPR) | [12] |

| Inhibitor | IC50 | Assay | Reference |

| MAK638 | 60 nM | Not Specified | [2] |

| APG-5918 | 1.2 nM | Not Specified | [2] |

| Compound 5b | 4 µM | Fluorescence Polarization | [12] |

Experimental Protocols for Studying EED's Role

Elucidating the precise functions of EED within the PRC2 complex requires a combination of in vitro biochemical assays and in vivo cell-based experiments. Below are detailed methodologies for key experiments.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the catalytic activity of the PRC2 complex and the effect of EED on this activity.

Principle: Recombinant PRC2 complex is incubated with a histone substrate (e.g., recombinant nucleosomes or histone H3 peptides) and a methyl donor (S-adenosylmethionine, SAM). The transfer of a methyl group to H3K27 is then detected.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2):

-

Recombinant PRC2 complex (containing EZH2, SUZ12, and EED)

-

Histone substrate (e.g., 1 µg of recombinant nucleosomes)

-

[³H]-labeled SAM (S-adenosyl-L-[methyl-³H]methionine) to a final concentration of 1 µM.

-

For testing allosteric activation, pre-incubate the PRC2 complex with a synthetic H3K27me3 peptide before adding the substrate and SAM.

-

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Detection:

-

Radiometric Detection: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filter paper with sodium carbonate buffer to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity is quantified by scintillation counting.[9]

-

Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for H3K27me3.

-

Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity

This technique is used to verify the interaction between EED and other PRC2 components in a cellular context.

Principle: An antibody targeting a specific PRC2 subunit (e.g., EZH2 or SUZ12) is used to pull down the entire complex from cell lysate. The presence of EED in the immunoprecipitated complex is then detected by Western blotting.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against a core PRC2 subunit (e.g., anti-EZH2) or a control IgG overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting using an anti-EED antibody.

Chromatin Immunoprecipitation (ChIP) for H3K27me3 Occupancy

ChIP is used to determine the genomic loci where the PRC2 complex is active, by mapping the distribution of its product, H3K27me3.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark. The associated DNA is then purified and identified by qPCR or high-throughput sequencing (ChIP-seq).

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against H3K27me3 or a control IgG overnight at 4°C.

-

Add protein A/G-agarose or magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing for genome-wide analysis.[7][13]

Visualizing the Role of EED: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures.

PRC2 Signaling Pathway for Gene Silencing

Caption: The PRC2-mediated gene silencing pathway, highlighting the allosteric activation of the complex by EED's recognition of H3K27me3.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A streamlined workflow of the Chromatin Immunoprecipitation (ChIP) protocol for studying H3K27me3 distribution.

Therapeutic Implications and Future Directions

The critical role of EED in stabilizing and activating the PRC2 complex makes it an attractive target for therapeutic intervention, particularly in cancers characterized by PRC2 hyper-activity.[1] Unlike EZH2 inhibitors that target the catalytic site, EED-targeted therapies offer a distinct mechanism of action by disrupting the allosteric activation of PRC2 or the integrity of the complex itself.

Several small molecule inhibitors that bind to the H3K27me3-binding pocket of EED have been developed and are in various stages of preclinical and clinical development.[2] These compounds have shown promise in preclinical models of various cancers, including lymphomas and solid tumors, by reducing global H3K27me3 levels and reactivating silenced tumor suppressor genes.[1][2]

Future research will likely focus on:

-

Developing more potent and selective EED inhibitors: Improving the pharmacological properties of existing EED inhibitors to enhance their efficacy and reduce off-target effects.

-

Exploring combination therapies: Investigating the synergistic effects of combining EED inhibitors with other anticancer agents, including EZH2 inhibitors or chemotherapy.

-

Understanding resistance mechanisms: Identifying the mechanisms by which cancer cells may develop resistance to EED-targeted therapies.

-

Expanding therapeutic applications: Investigating the potential of EED inhibitors in other diseases where PRC2 dysregulation is implicated, such as developmental disorders and inflammatory diseases.

Conclusion

EED is an indispensable component of the PRC2 complex, performing the dual roles of a structural scaffold and a critical allosteric activator. Its ability to recognize the H3K27me3 mark creates a robust positive feedback loop that is essential for the establishment and maintenance of transcriptionally silent chromatin. The in-depth understanding of EED's function, facilitated by the experimental approaches detailed in this guide, has not only illuminated fundamental principles of epigenetic regulation but has also paved the way for the development of a new class of epigenetic drugs. As our knowledge of the intricacies of the PRC2 complex continues to grow, targeting EED holds immense promise for the future of precision medicine.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro histone methyltransferase assay [bio-protocol.org]

- 5. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epigenome-noe.net [epigenome-noe.net]

- 8. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bosterbio.com [bosterbio.com]

EEDi-5273: A Technical Guide to a Potent Allosteric Inhibitor of the PRC2 Complex for H3K27me3 Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EEDi-5273 is a novel, exceptionally potent, and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By allosterically inhibiting the PRC2 complex, this compound effectively modulates the methylation of histone H3 at lysine 27 (H3K27), a critical epigenetic modification involved in gene silencing. Dysregulation of PRC2 activity is implicated in various human cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Introduction to PRC2 and H3K27me3

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3).[1][2] The PRC2 core complex consists of four subunits: Enhancer of zeste homolog 2 (EZH2), Embryonic ectoderm development (EED), Suppressor of zeste 12 (SUZ12), and Retinoblastoma-binding protein 4/7 (RbAp46/48).[1] EZH2 is the catalytic subunit that transfers the methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27.

The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[1] EED plays a crucial role in the allosteric activation of PRC2. It contains an aromatic cage that recognizes and binds to H3K27me3, which in turn stimulates the catalytic activity of EZH2, creating a positive feedback loop to maintain the silenced state of target genes.[3] Dysregulation of PRC2, often through gain-of-function mutations in EZH2 or overexpression of its components, leads to aberrant gene silencing and is a driver in various cancers, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[3]

This compound: Mechanism of Action

This compound is an allosteric inhibitor that targets the H3K27me3-binding pocket of the EED subunit.[3][4] By occupying this pocket, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of the PRC2 complex.[5] This leads to a significant reduction in the overall H3K27me3 levels within the cell, resulting in the reactivation of PRC2 target genes, including tumor suppressor genes.[6] This mechanism offers a distinct advantage over EZH2 inhibitors, as it is effective against certain EZH2 mutations that confer resistance to SAM-competitive inhibitors.[3]

References

- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

EEDi-5273: A Technical Guide to a Potent Allosteric Inhibitor of the PRC2 Complex for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EEDi-5273, a highly potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a significant advancement in the field of epigenetics, offering a powerful tool for investigating the role of the Polycomb Repressive Complex 2 (PRC2) in health and disease. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for the characterization of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Core Mechanism of Action: Allosteric Inhibition of PRC2

This compound functions as an allosteric inhibitor of the PRC2 complex. The PRC2 complex, a key epigenetic regulator, is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of the PRC2 complex include the catalytic subunit EZH2, SUZ12, and EED.[1][2]

The EED subunit contains an aromatic cage that recognizes and binds to the trimethylated H3K27 (H3K27me3). This binding event is crucial for the allosteric activation of the EZH2 methyltransferase activity, leading to the propagation of the repressive H3K27me3 mark across chromatin.[3][4]

This compound directly targets and binds to this H3K27me3-binding pocket on EED.[5] By occupying this pocket, this compound competitively inhibits the binding of H3K27me3, thereby preventing the allosteric activation of the PRC2 complex.[1][3] This disruption of the PRC2 catalytic cycle leads to a global reduction in H3K27me3 levels, resulting in the reactivation of PRC2-target genes.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and a selection of other relevant EED inhibitors.

| Compound | EED Binding IC50 (nM) | KARPAS422 Cell Growth Inhibition IC50 (nM) | Reference |

| This compound | 0.2 | 1.2 | [2] |

| EEDi-5285 | 0.2 | 0.5 | [6] |

| EED226 | ~20 | 80 | [7][8] |

| A-395 | 1.5 (Kd) | - | [9] |

| MAK683 | 1.2 | - | [6] |

Table 1: In Vitro Potency of EED Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of EED binding or cell growth. Kd represents the dissociation constant.

| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (h·µg/mL) | Reference |

| This compound | 10 | Oral | 5.07 | - | [2] |

| EEDi-5285 | 10 | Oral | 1.8 | 6.0 | [2] |

Table 2: Mouse Pharmacokinetic Parameters of this compound and a Related Compound. Cmax represents the maximum plasma concentration, and AUC represents the area under the plasma concentration-time curve.

Experimental Protocols

EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)

This protocol describes the determination of the IC50 value for an inhibitor's ability to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Materials:

-

Recombinant His-tagged EED protein (residues 1-441)

-

Biotinylated H3K27me3 peptide

-

AlphaScreen™ Glutathione Donor Beads

-

AlphaLISA® Anti-FLAG® Acceptor Beads (or equivalent for the tag on EED)

-

Assay Buffer: 25 mM HEPES, pH 8.0, 0.02% Tween-20, 0.5% BSA

-

384-well white opaque microplates (e.g., PerkinElmer OptiPlate-384)

-

Test compound (e.g., this compound) serially diluted in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 3-fold serial dilutions.

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Prepare a master mix containing His-EED protein (final concentration ~20 nM) and biotinylated H3K27me3 peptide in assay buffer.[2]

-

Add 5 µL of the EED/peptide master mix to each well containing the compound.

-

Incubate the plate at room temperature for 20 minutes with gentle shaking.

-

Prepare a master mix of AlphaScreen Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

-

Add the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (WST-8)

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of the KARPAS422 human lymphoma cell line using a WST-8 (Water Soluble Tetrazolium salt) colorimetric assay.

Materials:

-

KARPAS422 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well clear-bottom microplates

-

WST-8 assay reagent (e.g., Cell Counting Kit-8)

-

Test compound (e.g., this compound) serially diluted in culture medium

Procedure:

-

Seed KARPAS422 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.[2]

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a KARPAS422 xenograft mouse model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID or NSG)

-

KARPAS422 cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant KARPAS422 cells (typically 5-10 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once daily).[8] Administer the vehicle to the control group.

-

Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight regularly (e.g., twice a week).

-

Continue treatment for a predetermined period (e.g., 28 days).

-

After the treatment period, monitor for tumor regression and any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Caption: PRC2 Signaling Pathway and this compound Inhibition.

Caption: EED Inhibitor Discovery and Development Workflow.

References

- 1. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]

- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]

- 8. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics - BioSpace [biospace.com]

- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Binding Pocket of EEDi-5273: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding pocket and mechanism of action of EEDi-5273, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). By targeting the H3K27me3 binding pocket of EED, this compound effectively disrupts the catalytic activity of PRC2, a key epigenetic regulator implicated in various cancers. This document details the quantitative binding data, experimental methodologies, and visual representations of the relevant biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, highlighting its exceptional potency and cellular activity.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound and Precursor Compounds [1]

| Compound | EED Binding IC50 (nM) | KARPAS-422 Cell Growth Inhibition IC50 (nM) |

| This compound (Compound 28) | 0.2 | 1.2 |

| Compound 26 (N-methyl analog) | 0.6 | 0.9 |

| Compound 27 (N-ethyl analog) | Data not available | Data not available |

| Compound 29 (N-cyclopropyl analog) | 1.5 | 1.3 |

| Compound 30 (N-cyclobutyl analog) | 0.8 | 2.0 |

Table 2: Crystallographic Data and Refinement Statistics for EED in Complex with a Potent Inhibitor

| Data Collection | |

| PDB ID | 7MSD (with EEDi-6068) |

| Resolution (Å) | 2.20 |

| Space group | P 21 21 21 |

| Unit cell dimensions (Å) | a=55.1, b=68.2, c=105.4 |

| Refinement | |

| R-work | 0.177 |

| R-free | 0.212 |

Note: The provided PDB entry is for EED in complex with EEDi-6068, a closely related potent inhibitor. The primary publication on this compound states that co-crystal structures of two potent inhibitors were obtained, and the refinement statistics are representative of the quality of the structural data.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

EED-H3K27me3 Peptide Competition Binding Assay (AlphaScreen)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

Materials:

-

Recombinant human EED protein (residues 1-441) with a His-tag

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Ni-NTA-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well white OptiPlates (PerkinElmer)

-

Test compounds (e.g., this compound) serially diluted in DMSO

Procedure:

-

Compound Plating: Add 100 nL of serially diluted test compounds in DMSO to the wells of a 384-well plate.

-

Reagent Preparation:

-

Prepare a solution of 20 nM His-EED protein and 20 nM biotin-H3K27me3 peptide in assay buffer.

-

Prepare a suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in assay buffer.

-

-

Reaction Incubation:

-

Add 5 µL of the EED/peptide solution to each well containing the test compound.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the bead suspension to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Signal Detection: Read the plates on an AlphaScreen-compatible plate reader (e.g., EnVision plate reader) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistical equation using graphing software (e.g., GraphPad Prism).

Cell Growth Inhibition Assay (KARPAS-422)

This assay determines the cytotoxic or cytostatic effect of a test compound on the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, KARPAS-422.

Materials:

-

KARPAS-422 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

Procedure:

-

Cell Seeding: Seed KARPAS-422 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (final DMSO concentration < 0.1%).

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

X-ray Crystallography

The following provides a general overview of the likely steps involved in determining the co-crystal structure of EED with a potent inhibitor like this compound. Specific details are derived from the data deposited in the Protein Data Bank.

Procedure:

-

Protein Expression and Purification: Recombinant human EED (e.g., residues 76-441) is expressed in an appropriate system (e.g., E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.

-

Crystallization:

-

The purified EED protein is concentrated to an optimal concentration (e.g., 10-20 mg/mL).

-

The protein is incubated with a molar excess of the inhibitor (e.g., this compound).

-

Crystallization screening is performed using various commercially available or custom-made screens via vapor diffusion (hanging or sitting drop) or microbatch methods.

-

Crystals are grown and optimized by refining the precipitant conditions (e.g., PEG concentration, pH, salt concentration).

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known EED structure as a search model.

-

The model is refined using software such as PHENIX or REFMAC5, with manual rebuilding in Coot.

-

The final model is validated for stereochemical quality.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures.

Caption: PRC2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

EEDi-5273 and its Role in Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of EEDi-5273, a potent and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). This compound represents a promising therapeutic agent in oncology and other diseases characterized by aberrant gene silencing. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The PRC2 Complex and the Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing.[1] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit; SUZ12 (Suppressor of Zeste 12); and EED.[1] EED plays a crucial dual role: it acts as a scaffold to stabilize the complex and allosterically enhances the methyltransferase activity of EZH2 through its binding to H3K27me3.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors, making it an attractive target for therapeutic intervention.[1][3][4]

This compound: Mechanism of Action

This compound is an allosteric inhibitor of the PRC2 complex. It is designed to bind with high affinity to a specific pocket on the EED subunit that normally recognizes H3K27me3. By occupying this pocket, this compound prevents the positive feedback loop of PRC2 activity, where the binding of EED to existing H3K27me3 marks stimulates the methylation of adjacent histones. This disruption of the allosteric activation of EZH2 leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

EEDi-5273: A Potent Allosteric Inhibitor of the PRC2 Complex for the Treatment of Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EEDi-5273 (also known as APG-5918) is a novel, orally bioavailable, and highly potent small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a critical component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of the PRC2 complex, often through mutations in the catalytic subunit EZH2, is a key driver in a variety of hematologic malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This compound acts as an allosteric inhibitor, binding to the H3K27me3 binding pocket of EED, thereby disrupting the PRC2 complex and inhibiting its methyltransferase activity. Preclinical studies have demonstrated exceptional potency, with complete and persistent tumor regression in xenograft models of EZH2-mutant lymphoma. This compound is currently in Phase I clinical development for the treatment of advanced solid tumors and hematologic malignancies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The Polycomb Repressive Complex 2 (PRC2) plays a central role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[2] EED is essential for the stability and allosteric activation of the PRC2 complex through its binding to H3K27me3.[1] In certain cancers, including up to 25% of DLBCL and FL, gain-of-function mutations in EZH2 lead to hyper-trimethylation of H3K27 and aberrant gene silencing, contributing to tumorigenesis.[3]

Targeting the PRC2 complex has emerged as a promising therapeutic strategy. While direct inhibitors of EZH2, such as tazemetostat, have been developed, resistance can emerge through secondary EZH2 mutations.[4] Targeting EED offers an alternative and potentially more robust approach to PRC2 inhibition. This compound is a second-generation EED inhibitor that has demonstrated superior potency and in vivo efficacy compared to earlier compounds.[2][5]

Mechanism of Action

This compound functions as a potent and selective allosteric inhibitor of the PRC2 complex. Its mechanism of action can be summarized in the following steps:

-

Binding to EED: this compound binds with high affinity to the aromatic cage of the EED protein that normally recognizes H3K27me3.[6]

-

Conformational Change: This binding induces a conformational change in EED, preventing its interaction with EZH2.[6]

-

PRC2 Destabilization: The disruption of the EED-EZH2 interaction leads to the destabilization of the entire PRC2 complex.

-

Inhibition of Methyltransferase Activity: Consequently, the histone methyltransferase activity of EZH2 is inhibited, leading to a global reduction in H3K27me3 levels.

-

Reactivation of Target Genes: The decrease in H3K27me3 results in the reactivation of PRC2 target genes, many of which are tumor suppressors, leading to anti-proliferative effects.

This mechanism provides a potential advantage over EZH2 inhibitors by being effective even in the context of EZH2 mutations that confer resistance to direct inhibitors.[1]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in biochemical and cell-based assays.

| Assay | Metric | Value | Cell Line/System | Reference |

| EED Binding Assay | IC50 | 0.2 nM | Biochemical Assay | [4] |

| EED Binding Assay | IC50 | 1.2 nM | Biochemical Assay | [4] |

| Cell Proliferation Assay | IC50 | 1.2 nM | KARPAS422 (EZH2Y641N DLBCL) | [4] |

| Cell Proliferation Assay | IC50 | Nanomolar range | Multiple EZH2 mutant DLBCL cell lines | [4] |

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor activity in a mouse xenograft model of EZH2-mutant DLBCL.

| Model | Treatment | Outcome | Reference |

| KARPAS422 Xenograft | 50 mg/kg this compound, oral daily | Complete and persistent tumor regression | [2] |

Preliminary data also indicates anti-tumor activity in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of EZH1-mutant B-cell non-Hodgkin lymphoma, INI1-negative malignant rhabdoid tumor, BAP1-mutant mesothelioma, and prostate cancer.[6]

Pharmacokinetics and ADME

This compound exhibits a favorable pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile.[2] It has a half-life of over 2 hours in the plasma of all tested preclinical species and humans, indicating excellent plasma stability.[2] Importantly, it does not show significant inhibitory or inductive activity on cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions.[2]

Clinical Development

This compound (APG-5918) has entered Phase I clinical trials in both the United States and China.[3][6]

-

Trial Identifier: NCT05415098

-

Title: A Phase I Study of Safety, Pharmacokinetic and Efficacy of Orally Administered APG-5918 in Patients With Advanced Solid Tumors or Hematologic Malignancies.[7]

-

Study Design: This is a multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[7]

-

Administration: APG-5918 is administered orally once daily in 28-day cycles.[7]

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to evaluate the safety and tolerability of APG-5918.[7]

Experimental Protocols

EED Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of this compound to the EED protein.

-

Reagents: Recombinant human EED protein, biotinylated H3K27me3 peptide, europium-labeled anti-GST antibody, and streptavidin-allophycocyanin (APC).

-

Procedure: a. Incubate EED protein with varying concentrations of this compound. b. Add biotinylated H3K27me3 peptide, europium-labeled anti-GST antibody, and streptavidin-APC. c. Incubate to allow for binding. d. Measure the TR-FRET signal. The signal is proportional to the amount of H3K27me3 peptide bound to EED.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: KARPAS422 or other relevant hematologic malignancy cell lines.

-

Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of this compound. c. Incubate for a specified period (e.g., 7 days). d. Add a viability reagent (e.g., CellTiter-Glo®). e. Measure luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.[1]

Western Blotting for H3K27me3

This method is used to assess the pharmacodynamic effect of this compound on its target in cells or tumor tissue.

-

Sample Preparation: Lyse cells or homogenize tumor tissue to extract histones.

-

SDS-PAGE and Transfer: Separate histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for H3K27me3. c. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total Histone H3).

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KARPAS422) into the flank of the mice.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).

-

Data Analysis: Compare tumor growth between the treatment and control groups to determine efficacy.

Conclusion

This compound is a highly promising, potent, and orally bioavailable allosteric inhibitor of the PRC2 complex with a clear mechanism of action and compelling preclinical anti-tumor activity in models of hematologic malignancies. Its ability to overcome resistance mechanisms associated with direct EZH2 inhibitors makes it a particularly attractive therapeutic candidate. The ongoing Phase I clinical trials will be crucial in determining the safety and efficacy of this compound in patients and will pave the way for its potential use as a novel epigenetic therapy for a range of cancers. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other PRC2 inhibitors.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]

- 3. jecibiochem.com [jecibiochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies - [ascentage.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: EEDi-5273 In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of the PRC2 complex is implicated in the pathogenesis of various cancers. This compound allosterically inhibits the PRC2 complex, leading to reduced H3K27 trimethylation and subsequent anti-tumor effects. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a KARPAS-422 lymphoma xenograft model, which has demonstrated complete and persistent tumor regression with this compound.[1][2][3][4]

Signaling Pathway of this compound

The PRC2 complex, consisting of core subunits EZH2, SUZ12, and EED, is responsible for the trimethylation of H3K27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes. EED contains an aromatic cage that recognizes and binds to H3K27me3, an interaction that allosterically stimulates the catalytic activity of EZH2. This compound acts by binding to this aromatic cage on EED, thereby preventing the allosteric activation of EZH2 and inhibiting the catalytic activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and reactivation of silenced tumor suppressor genes, ultimately resulting in anti-tumor activity.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo efficacy observed in the KARPAS-422 xenograft model.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | IC50 Value |

| EED Binding | - | 0.2 nM[1][3][4] |

| Cell Growth Inhibition | KARPAS-422 | 1.2 nM[1][3][4] |

Table 2: In Vivo Antitumor Activity of this compound in KARPAS-422 Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 51 | Outcome |

| Vehicle Control | - | Daily | >1500 | Progressive Tumor Growth |

| This compound | 50 | Daily | 0 | Complete Regression[1][2] |

| This compound | 75 | Daily | 0 | Complete Regression[1] |

Note: The tumor regression was reported to be persistent, with no tumor regrowth observed for at least 71 days after the cessation of treatment.[1][2]

Experimental Protocol: this compound in KARPAS-422 Xenograft Model

This protocol details the procedure for establishing a subcutaneous KARPAS-422 xenograft model and evaluating the efficacy of this compound.

Materials and Reagents

-

KARPAS-422 human lymphoma cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Standard laboratory equipment for cell culture, animal handling, and substance administration.

Experimental Workflow

Step-by-Step Methodology

1. Cell Culture and Preparation 1.1. Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2. Passage cells every 2-3 days to maintain exponential growth. 1.3. On the day of implantation, harvest cells by centrifugation. 1.4. Wash the cell pellet with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. 1.5. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Xenograft Implantation 2.1. Anesthetize the SCID mice using an appropriate method (e.g., isoflurane inhalation). 2.2. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle. 2.3. Monitor the animals for recovery from anesthesia and for any adverse reactions.

3. Tumor Growth and Treatment Initiation 3.1. Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 3-4 days. 3.2. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. 3.3. Once tumors reach an average volume of approximately 110 mm³, randomize the mice into treatment and control groups (n=5 per group).[1] 3.4. Record the initial tumor volume and body weight for each mouse.

4. Drug Administration 4.1. Prepare a stock solution of this compound. On each treatment day, prepare the dosing formulation by suspending this compound in the vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentrations (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL). 4.2. Administer this compound (50 mg/kg or 75 mg/kg) or vehicle control to the respective groups via oral gavage once daily. 4.3. Continue the treatment for 5 consecutive weeks.[2]

5. Monitoring and Data Collection 5.1. Measure tumor volume and body weight twice weekly throughout the treatment period. 5.2. Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. 5.3. After the 5-week treatment period, cease dosing and continue to monitor the mice for an additional period (e.g., 71 days) to assess the persistence of tumor regression.[1][2]

6. Endpoint and Analysis 6.1. The primary endpoint is tumor growth inhibition and regression. 6.2. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of significant toxicity or distress are observed, in accordance with institutional animal care and use guidelines. 6.3. At the end of the study, euthanize all remaining animals. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

The this compound inhibitor has demonstrated remarkable preclinical efficacy in a KARPAS-422 xenograft model, leading to complete and durable tumor regression.[1][2][4] The protocol outlined above provides a comprehensive framework for reproducing these findings and further investigating the in vivo activity of this compound and other EED inhibitors. Careful adherence to this protocol will enable researchers to generate robust and reliable data for the preclinical development of novel epigenetic cancer therapies.

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Journal of Medicinal Chemistry Publishes Study Showing Potential of the Potent EED Inhibitor this compound (APG-5918) to Achieve Complete Tumor Regression by Modulating the Epigenetics [prnewswire.com]

- 3. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

Application Notes and Protocols for EEDi-5273 in KARPAS422 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

EEDi-5273 is a potent and orally bioavailable small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] In certain cancers, including specific lymphomas, dysregulation of PRC2 activity contributes to oncogenesis. The KARPAS422 cell line, derived from a human B-cell non-Hodgkin's lymphoma, harbors a Y641N mutation in EZH2, the catalytic subunit of PRC2, leading to aberrant H3K27me3 levels.[1] This makes KARPAS422 cells particularly sensitive to PRC2 inhibition. This compound allosterically inhibits PRC2 activity by binding to the H3K27me3-binding pocket of EED, preventing the positive feedback loop that stimulates PRC2's methyltransferase activity.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on KARPAS422 cells, both in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| EED Binding IC50 | 0.2 nM | Recombinant EED | [1] |

| Cell Growth Inhibition IC50 | 1.2 nM | KARPAS422 | [1] |

Table 2: In Vivo Activity of this compound in KARPAS422 Xenograft Model

| Dosage and Administration | Outcome | Duration of Treatment | Reference |

| 50 mg/kg, oral gavage, daily | Complete and persistent tumor regression | 5 weeks | [4] |

| 75 mg/kg, oral gavage, daily | Complete and persistent tumor regression | 5 weeks | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in KARPAS422 cells.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound.

Experimental Protocols

KARPAS422 Cell Culture

Materials:

-

KARPAS422 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (200 mM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks (T-75)

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. Once the culture is established, the serum concentration can be reduced to 10%.[5]

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial of KARPAS422 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance:

-

KARPAS422 cells grow in suspension.[5] Monitor cell density and viability every 2-3 days using a microscope and Trypan Blue exclusion.

-

Maintain the cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

-

To subculture, determine the cell density and dilute the cell suspension with fresh complete growth medium to the desired seeding density (e.g., 2-5 x 10^5 cells/mL).

-

Change the medium every 2-3 days by centrifuging the cell suspension at 200 x g for 5 minutes, aspirating the old medium, and resuspending the cells in fresh medium.

-

Cell Viability (MTT) Assay

Materials:

-

KARPAS422 cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Count the KARPAS422 cells and adjust the concentration to 1 x 10^5 cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Add 100 µL of medium with the same concentration of DMSO as the highest drug concentration to the control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.[7]

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Western Blot for H3K27me3

Materials:

-

KARPAS422 cells treated with this compound or vehicle control

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[8]

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

Treat KARPAS422 cells with desired concentrations of this compound for a specified time (e.g., 72-96 hours).

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with cell lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

Strip the membrane using a stripping buffer.

-

Repeat the immunoblotting process with the anti-total Histone H3 antibody as a loading control.

-

Chromatin Immunoprecipitation (ChIP)

Materials:

-

KARPAS422 cells treated with this compound or vehicle control

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Cell lysis buffer

-

Nuclei lysis buffer

-

ChIP dilution buffer

-

Antibody against H3K27me3

-

Normal IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Glycogen

-

qPCR primers for target and control gene promoters

-

qPCR master mix

-

Real-time PCR system

Protocol:

-

Cross-linking and Cell Lysis:

-

Treat KARPAS422 cells with this compound as required.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in nuclei lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody or normal IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted samples at 65°C overnight.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter regions of known PRC2 target genes and a negative control region.

-

Analyze the data using the percent input method to determine the enrichment of H3K27me3 at specific loci.

-

In Vivo KARPAS422 Xenograft Model

Materials:

-

KARPAS422 cells

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel

-

This compound

-

Vehicle control (e.g., appropriate formulation for oral gavage)

-

Sterile syringes and needles

-

Calipers

-

Animal housing facility compliant with institutional guidelines

Protocol:

-

Cell Preparation and Implantation:

-

Harvest KARPAS422 cells in the logarithmic growth phase and wash with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.[1]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Drug Treatment:

-

When the tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 or 75 mg/kg) or vehicle control daily via oral gavage.[1]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 5 weeks).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for H3K27me3), immunohistochemistry, or gene expression analysis.

-

References

- 1. Discovery of this compound as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Karpas 422 | Culture Collections [culturecollections.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. news-medical.net [news-medical.net]

Application Notes and Protocols for EEDi-5273 in Mice